molecular formula C23H18N2O3 B2811007 N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-95-7

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2811007
CAS No.: 313405-95-7
M. Wt: 370.408
InChI Key: ZWFCTSREVBEBST-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core linked to a dihydroacenaphthylene moiety and a dioxopyrrolidinyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,2-dihydroacenaphthylene-5-amine and 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or dioxopyrrolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
  • N-(1,2-dihydroacenaphthylen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)propionamide

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-20-12-13-21(27)25(20)17-9-6-16(7-10-17)23(28)24-19-11-8-15-5-4-14-2-1-3-18(19)22(14)15/h1-3,6-11H,4-5,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFCTSREVBEBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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